5,9-Diazaspiro[3.6]decan-10-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,9-diazaspiro[3.6]decan-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-1-4-8)10-6-2-5-9-7/h10H,1-6H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHPUYSTNYYPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)NCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 5,9 Diazaspiro 3.6 Decan 10 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectroscopy would be essential for the complete structural elucidation of 5,9-Diazaspiro[3.6]decan-10-one.
A ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers. The spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) and azepane rings, as well as the methylene (B1212753) groups adjacent to the nitrogen atoms and the carbonyl group. The chemical shifts (δ) would be influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon would appear at a characteristic downfield chemical shift (typically in the range of 160-180 ppm). The spiro carbon, being a quaternary carbon, would likely show a weak signal. The chemical shifts of the other carbon atoms would provide further confirmation of the ring structures.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (amide) | Broad singlet | - | - |
| NH (amine) | Broad singlet | - | - |
| CH ₂ (adjacent to C=O) | Triplet | - | - |
| CH ₂ (adjacent to spiro C) | Multiplet | - | - |
| Other ring CH ₂ | Multiplet | - | - |
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C =O | 160-180 |
| Spiro C | 50-70 |
| C H₂ (adjacent to N) | 40-60 |
| Other ring C H₂ | 20-40 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
The molecular weight of this compound is 154.21 g/mol . bldpharm.com In an HRMS experiment, the exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be measured with high precision, allowing for the unambiguous determination of its molecular formula, C₈H₁₄N₂O.
The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group, as well as fragmentation of the spirocyclic ring system, would be expected to produce characteristic fragment ions. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.
Expected Mass Spectrometry Data:
| Ion | m/z (expected) | Description |
| [M+H]⁺ | 155.1233 | Protonated molecular ion |
| [M]⁺ | 154.1155 | Molecular ion |
| Fragment ions | Various | Resulting from cleavage of the spirocyclic rings |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups in its structure.
Expected Infrared (IR) Spectroscopy Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (amine/amide) | 3500-3200 | Medium to Strong |
| C-H (alkane) | 3000-2850 | Medium to Strong |
| C=O (lactam) | 1680-1630 | Strong |
| C-N | 1350-1000 | Medium |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is a powerful technique that can provide the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield detailed information about its molecular conformation, including bond lengths, bond angles, and torsional angles.
This technique would definitively establish the geometry of the spirocyclic system, revealing the puckering of the seven-membered azepane ring and the planarity or puckering of the four-membered azetidine ring. Furthermore, X-ray crystallography would provide insights into the intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H groups and the carbonyl oxygen, which dictate the crystal packing. While no published crystal structure for this compound is currently available, studies on related diazaspiro compounds have utilized this technique to confirm their three-dimensional structures. outsourcedpharma.com
Conformational Analysis of the Diazaspiro[3.6]decan-10-one Ring System
The conformational flexibility of the this compound ring system is a key aspect of its structural chemistry. The seven-membered azepane ring is known to be flexible and can adopt several low-energy conformations, such as chair and boat forms. The four-membered azetidine ring is less flexible but can exhibit some degree of puckering.
Computational modeling, in conjunction with experimental NMR data (such as Nuclear Overhauser Effect, NOE, studies), would be instrumental in understanding the conformational preferences of this molecule in solution. These studies would help to determine the most stable conformation of the spirocyclic system and to understand the dynamic processes, such as ring inversion, that may occur. The conformational properties of diazaspiro systems are an active area of research, as they can significantly influence the biological activity of these molecules.
Computational Studies and Theoretical Insights into 5,9 Diazaspiro 3.6 Decan 10 One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and derive various molecular characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It is particularly valuable for determining a molecule's most stable three-dimensional arrangement (geometry optimization) and predicting its vibrational frequencies. For diazaspiro compounds, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can fully optimize the molecular geometry. rsc.org Subsequent vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. rsc.org
DFT also provides insights into the electronic landscape of the molecule through the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For instance, in studies of similar heterocyclic compounds, DFT has been used to calculate these energy gaps to compare the reactivity of different potential inhibitors against a biological target. nih.gov
Table 1: Representative DFT-Calculated Properties for Heterocyclic Compounds This table illustrates the type of data obtained from DFT calculations on related compounds, as specific data for 5,9-Diazaspiro[3.6]decan-10-one is not available in the cited literature.
| Parameter | Description | Representative Value | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.46 eV | nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.05 eV | nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.41 eV | nih.gov |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. windows.net This method is crucial for predicting the binding affinity and interaction patterns of potential drug candidates within the active site of a biological target.
In studies involving related diazaspiro[4.5]decan-1-one derivatives, docking simulations have been instrumental. For example, derivatives have been docked into the active site of targets like the human protein CDK-8 and mycobacterial proteins. mdpi.commdpi.com These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. nih.gov The output is a docking score, typically in kcal/mol, which estimates the binding free energy; a more negative score indicates a stronger predicted binding affinity. windows.netmdpi.com
Table 2: Example Molecular Docking Results for Diazaspiro[4.5]decanone Analogs This table presents sample docking scores and target information from studies on analogous compounds to illustrate the insights gained from such simulations.
| Compound Analog | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| 8-(3-(3-amino-1H-indazol-6-yl)-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one | CDK-8 | 5XG | -9.18 | Tyr-99, Glu-101, Phe-195 | mdpi.comnih.gov |
| Diazaspiro[4.5]decanone derivative | PHD2 | 2G19 | -8.48 | Gln239, Tyr310, Arg383 | frontiersin.org |
| 3-(...)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoate | RNA polymerase binding protein (RbpA) | 4X8K | -6.3 | Not Specified | mdpi.com |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations track the movements and interactions of atoms and molecules over time, providing critical information on the stability of the ligand-protein complex. frontiersin.org
For complexes involving diazaspiro compounds, MD simulations of up to 100 nanoseconds are performed to assess stability. researchgate.net Key analyses include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and remains stable. windows.netfrontiersin.org
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor throughout the simulation is a strong indicator of a stable interaction. frontiersin.org
Binding Free Energy Calculations (MM/GBSA): The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often used as a post-processing step to calculate the binding free energy of the complex, providing a more refined estimate of binding affinity than docking scores alone. nih.govfrontiersin.org
Studies on related diazaspiro[4.5]decanone derivatives have used MD simulations to confirm the stability of docked complexes, showing minimal fluctuations and persistent hydrogen bonding, which supports their potential as stable inhibitors. frontiersin.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. researchgate.net By building a mathematical model, QSAR can predict the activity of new, untested compounds and guide the design of more potent molecules.
In the context of spirocyclic systems, a 3D-QSAR model was developed for a series of acetylcholinesterase inhibitors that included a 2,7-diazaspiro[4.5]decan-1-one derivative. researchgate.net Such models are built using a "training set" of compounds with known activities. The resulting model's predictive power is then validated using a "test set" of compounds. Key statistical parameters for a robust QSAR model include a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (Q²) for the test set. researchgate.net These models use molecular descriptors (e.g., steric, electronic, hydrophobic fields) to predict the inhibitory concentration (IC₅₀) of new compounds, thereby prioritizing synthesis efforts. researchgate.net
In Silico Pharmacokinetic Predictions (ADMET) for Early-Stage Assessment
Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction is a critical early-stage assessment to filter out compounds likely to fail later in development.
Computational tools are used to predict properties based on a molecule's structure. For related diazaspiro compounds, these predictions have pointed toward favorable drug-like characteristics. windows.net A common initial screen is Lipinski's "Rule of Five," which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Further in silico assessments can predict parameters such as gastrointestinal absorption, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. windows.net Studies on similar scaffolds have indicated good potential for high gastric absorption and low toxicity, suggesting that compounds based on the diazaspiro nucleus could be promising candidates for further development. windows.net
Structure Activity Relationship Sar Studies of 5,9 Diazaspiro 3.6 Decan 10 One Analogs
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of diazaspirocyclic compounds is significantly influenced by the nature and position of substituents. For instance, in the context of kinase inhibitors, heteroaryl-substituted diazaspirocycles have been investigated as ATP mimics. The selectivity profiles of these compounds were found to be dependent on the hinge binder group and the interactions of basic nitrogen atoms within the scaffold with acidic residues in the ATP binding pocket. researchgate.net Introducing more complex substitutions to the diazaspirocycles led to increased potency and varied selectivity by engaging the P-loop and altering the spirocycle conformation. researchgate.net
In a series of 2,8-diazaspiro[4.5]decan-1-one derivatives targeting CDK8 and CDK19, the introduction of polarity at the C-5 position of a pyridine (B92270) ring was explored to improve physicochemical properties. acs.org Replacing a methylpyrazole group with a 5-substituted-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (sultam) improved microsomal stability and aqueous solubility, although it resulted in a decrease in cell-based potency. acs.org Further modification to an N-methyl sultam derivative restored potency but introduced metabolic instability. acs.org An aminoindazole substituent provided a good in vitro clearance profile and high aqueous solubility. acs.org These examples highlight the delicate balance between potency, selectivity, and pharmacokinetic properties that can be modulated through substituent modification.
The table below summarizes the impact of various substituents on the biological activity of diazaspiro[4.5]decan-1-one analogs as CDK8/CDK19 inhibitors. acs.org
| Compound/Entry | C-5 Pyridine Substituent | Cell-Based Potency (7dF3 IC50) | Aqueous Solubility | Microsomal Stability |
| 6 | Methylpyrazole | High | Low | Moderate |
| 22 | Sultam | Decreased (23-fold drop) | Improved (120-fold) | Improved |
| 23 | N-methyl sultam | High | - | Significant instability |
| 25 | Aminoindazole | - | High | Acceptable |
Influence of Spiro Ring System Modifications and Linker Optimizations
Modifications to the spiro ring system itself, as well as the linker connecting it to other parts of the molecule, are critical for optimizing biological activity. The spirocyclic structure imparts a three-dimensional character to molecules, which can enhance interactions with biological targets compared to flat aromatic rings. nih.govresearchgate.net The rigidity of the spiro scaffold can influence lipophilicity, hydrophilicity, and metabolic stability. nih.gov
In a study on hepatitis B virus capsid protein inhibitors, modifications to a spiro ring system demonstrated the importance of its composition. For example, incorporating two oxygen atoms or two carbonyl groups on the spiro ring resulted in higher potency. nih.gov The number and position of carbonyl groups were also found to be key determinants of antiviral activity. nih.gov
Research on 3,9-diazaspiro[5.5]undecane-based GABA A receptor antagonists highlighted the importance of the spirocyclic benzamide (B126) moiety. This feature was found to compensate for the lack of a conventional acidic group typically required for GABA A receptor ligands. soton.ac.uk
The following table illustrates how modifications to the spiro ring system can affect the anti-HBV activity of certain compounds. nih.gov
| Compound | Spiro Ring Modification | EC50 (µM) |
| 5e | No carbonyl groups | Inactive |
| 4l | One carbonyl group | 3.43 ± 0.66 |
| 4m | Two carbonyl groups | 0.68 ± 0.21 |
| 4r | Two oxygen atoms | 0.20 ± 0.00 |
Stereochemical Determinants of Pharmacological Activity for Chiral Analogs
Chirality plays a fundamental role in the interaction of drugs with their biological targets, which are themselves chiral environments. nih.govnih.gov The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. nih.govnih.gov Therefore, understanding the stereochemical requirements for activity is a crucial aspect of SAR studies.
For chiral molecules, the three-dimensional arrangement of atoms is critical. nih.gov Enantiomers, which are non-superimposable mirror images, can have different affinities and efficacies at their target receptors or enzymes. nih.gov In the context of spirocyclic compounds, the presence of stereocenters within the ring system can lead to distinct biological activities for each stereoisomer.
For example, in the development of TRPM8 antagonists, the separation of a diastereomeric mixture of a spiro[4.5]decan-8-yl analogue led to a significant increase in potency. The isolated diastereomer exhibited a 4-fold higher potency than the mixture, demonstrating the importance of a specific stereochemical configuration for optimal interaction with the target. nih.gov
While specific stereochemical studies on 5,9-diazaspiro[3.6]decan-10-one were not found in the provided search results, the general principles of stereochemistry in drug action strongly suggest that the stereoisomers of chiral analogs would likely display different biological profiles. nih.govnih.gov The absolute configuration (R/S) at each chiral center would dictate the precise spatial orientation of substituents, influencing binding affinity and efficacy. nih.gov
Identification of Key Pharmacophoric Elements and Binding Modes
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Identifying these key elements is a central goal of SAR studies.
For diazaspirocyclic kinase inhibitors, the heteroaromatic hinge binder group and the basic nitrogen atoms of the spiro scaffold are key pharmacophoric elements. researchgate.net X-ray crystallography has confirmed the binding modes of these motifs, showing interactions with the hinge region and acidic residues in the ATP binding pocket. researchgate.net
In the case of 2,8-diazaspiro[4.5]decan-1-one based CDK8 inhibitors, crystal structures have revealed that these analogs occupy the ATP binding site. acs.org A cation-π interaction between the indazole phenyl ring of one analog and an arginine residue was identified as a key interaction. acs.org The pyridine core of these molecules was also found to be important for binding to the hinge region of the kinase. acs.org
For novel spirocarbocyclic hydantoin-based compounds, the lipophilicity and conformational flexibility were identified as crucial for antiviral and trypanocidal activity. mdpi.comnih.gov Increasing the lipophilicity, for instance by adding a benzyl (B1604629) substituent to the hydantoin (B18101) ring, significantly enhanced potency. mdpi.comnih.gov This suggests that hydrophobic interactions are a key component of the pharmacophore for this class of compounds.
Biological Activity and Preclinical Evaluation of 5,9 Diazaspiro 3.6 Decan 10 One and Its Derivatives
In Vitro Efficacy and Mechanism of Action Studies
The initial stages of drug discovery for compounds based on the 5,9-diazaspiro[3.6]decan-10-one scaffold would involve a series of in vitro assays to determine their efficacy and elucidate their mechanism of action at the molecular and cellular levels.
Derivatives of diazaspiro scaffolds have shown promise as enzyme inhibitors. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) nih.gov. These kinases are crucial components of signaling pathways involved in inflammatory responses.
Systematic exploration of the structure-activity relationship of these compounds led to the discovery of a derivative with high potency. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Illustrative Enzymatic Inhibition Data for a 2,8-Diazaspiro[4.5]decan-1-one Derivative
| Enzyme | IC50 (nM) |
| TYK2 | 6 |
| JAK1 | 37 |
| JAK2 | >850 |
This table is based on data for a structurally related 2,8-diazaspiro[4.5]decan-1-one derivative and is for illustrative purposes only. nih.gov
Diazaspiro compounds have also been investigated for their ability to bind to specific receptors. For example, a series of arylated diazaspiro alkane cores were synthesized and evaluated as dopamine (B1211576) D3 receptor antagonists nih.gov. The affinity of these compounds for the receptor is determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the test compound. The inhibition constant (Ki) is a measure of the compound's binding affinity.
In addition to binding affinity, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response following receptor binding.
Table 2: Example Receptor Binding Affinity for Arylated Diazaspiro Alkanes
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) |
| 11 | 122 | >10000 | >82 |
| 14 | 30.2 | 11800 | 391 |
| 15a | 25.6 | 23200 | 905 |
| 15c | 44.8 | 11800 | 264 |
This table is based on data for structurally related arylated diazaspiro alkanes and is for illustrative purposes only. nih.gov
Furthermore, a series of 1-azaspiro[4.5]decan-10-yl amides were examined for their opiate receptor binding profiles, with some derivatives showing potent and selective binding to the mu-receptor nih.gov.
Cell-based assays provide a more physiologically relevant context to evaluate the activity of compounds. These assays can be used to screen for compounds that modulate specific cellular pathways or produce a desired phenotypic change. For derivatives of the this compound scaffold, cell-based assays could be employed to assess their effects on cell proliferation, apoptosis, or the production of inflammatory mediators.
For example, the anti-inflammatory effects of the aforementioned TYK2/JAK1 inhibitor were confirmed in cellular models by measuring the regulation of TYK2/JAK1-regulated genes and the formation of specific T-helper cells (Th1, Th2, and Th17) nih.gov.
Preclinical Pharmacological Evaluation in Disease-Relevant Models (General mention as a research stage for the scaffold's potential)
Following promising in vitro results, derivatives of the this compound scaffold would advance to preclinical pharmacological evaluation in disease-relevant animal models. This stage is crucial for assessing the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics of a potential drug candidate. The choice of animal model would depend on the therapeutic area of interest. For instance, if a compound shows anti-inflammatory properties in vitro, it would be tested in animal models of inflammatory diseases, such as inflammatory bowel disease nih.gov.
Insights into Biological Pathways Modulated by the 5,9-Diazaspiro[3.6]decan-1one Scaffold
Based on the activities observed in structurally related diazaspiro compounds, the this compound scaffold has the potential to modulate a variety of biological pathways. The specific pathway targeted would be highly dependent on the nature and substitution pattern of the derivatives.
Potential pathways that could be modulated include:
JAK-STAT Signaling Pathway: As demonstrated by the 2,8-diazaspiro[4.5]decan-1-one derivatives that inhibit TYK2 and JAK1, this scaffold could be a valuable starting point for developing modulators of this key inflammatory pathway nih.gov.
Dopaminergic Neurotransmission: The affinity of certain diazaspiro cores for dopamine receptors suggests a potential role in modulating CNS pathways, which could be relevant for neurological and psychiatric disorders nih.gov.
Opioid Receptor Signaling: The selective binding of 1-azaspiro[4.5]decan-10-yl amides to the mu-opioid receptor indicates that derivatives could be explored for their potential as analgesics nih.gov.
Medicinal Chemistry Applications and Therapeutic Potential of the 5,9 Diazaspiro 3.6 Decan 10 One Scaffold
Rho-associated Protein Kinase (ROCK) Inhibition for Cardiovascular and Other Disorders
The Rho-associated protein kinase (ROCK) signaling pathway is a key regulator of cellular functions like contraction, migration, and proliferation. google.comepo.org Its overactivation is implicated in various diseases, including cardiovascular disorders, making ROCK a significant therapeutic target. google.com Novel diazaspiro compounds have been investigated as selective ROCK inhibitors. google.com Specifically, spiro-fused cyclic ureas have been developed for the treatment of disorders associated with aberrant Rho kinase activity. epo.org These inhibitors are being explored for conditions such as hypertension, coronary vasospasm, and pulmonary hypertension. google.com
While various diazaspiro analogues are under investigation, specific research detailing the synthesis and efficacy of inhibitors containing the precise 5,9-diazaspiro[3.6]decan-10-one scaffold for ROCK inhibition is not extensively documented in the reviewed literature.
Protein-Protein Interaction (PPI) Modulation, e.g., Menin-MLL Inhibition in Oncology
The interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver in certain types of acute leukemia. nih.govnih.gov This makes the menin-MLL protein-protein interaction (PPI) a prime target for therapeutic intervention. nih.gov Small molecule inhibitors designed to block this interaction have shown potential to halt the oncogenic activity of MLL fusion proteins, offering a promising strategy for MLL-rearranged leukemias. nih.govhutch-med.com
Research in this area has led to the development of potent inhibitors, some of which incorporate diazaspirocyclic cores to optimize binding and pharmacokinetic properties. For instance, inhibitors based on a 2,7-diazaspiro[3.5]nonane framework have been patented for their activity against the menin-MLL interaction. google.comgoogle.com However, the direct application or evaluation of the this compound scaffold as a menin-MLL inhibitor has not been specifically identified in the available scientific literature.
Cyclin-Dependent Kinase (CDK) Modulation, specifically CDK8/CDK19 Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and gene transcription, and their dysregulation is a hallmark of many cancers. nih.govnih.govd-nb.info The Mediator complex-associated kinases CDK8 and its paralog CDK19, in particular, have emerged as important oncogenic drivers, especially in colorectal, breast, and ovarian cancers. nih.gov This has spurred the development of selective CDK8/CDK19 inhibitors.
One notable success in this area involves the discovery of compounds built upon a diazaspiro[4.5]decan-1-one scaffold. nih.govacs.org For example, CCT251921 is a potent and orally bioavailable inhibitor of CDK8 and CDK19 that features this closely related spirocyclic core. nih.gov The development of such compounds has demonstrated that spirocyclic structures can effectively occupy the ATP-binding site of these kinases. acs.orgacs.org While these findings highlight the potential of diazaspiro amides in CDK8/19 inhibition, specific studies focusing on the this compound moiety are not prominently featured.
| Compound Example (Analogue) | Target(s) | Activity | Significance |
| CCT251921 | CDK8, CDK19 | Potent and selective inhibition | Orally bioavailable, suitable for in vivo cancer models. nih.gov |
| CCT251545 | CDK8, CDK19 | Reduces tumor growth in xenograft models | Alters Wnt pathway-regulated gene expression. caymanchem.com |
Application in Proteolysis-Targeting Chimeras (PROTACs) for Target Degradation, e.g., Androgen Receptor (AR) Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, designed to eliminate disease-causing proteins rather than just inhibiting them. nih.gov These bifunctional molecules link a target protein to an E3 ubiquitin ligase, triggering the target's degradation by the cell's proteasome system. nih.govumich.edu This technology has been avidly pursued to target the Androgen Receptor (AR), a key driver in prostate cancer, as a strategy to overcome resistance to traditional AR antagonists. nih.gov
The development of orally bioavailable AR PROTACs has been a significant challenge, which has been addressed through extensive medicinal chemistry, including the use of spirocyclic linkers. nih.govresearchgate.net For example, potent AR degraders like ARD-2051 have been synthesized using a 2,8-diazaspiro[4.5]decane intermediate as part of the linker connecting the AR ligand to the E3 ligase ligand. nih.gov This demonstrates the utility of diazaspiro structures in constructing effective PROTAC molecules. google.com There is, however, no specific mention in the reviewed literature of a PROTAC utilizing the this compound scaffold for AR degradation.
| PROTAC Example (Analogue) | Target | E3 Ligase Ligand | Degradation Potency (VCaP cells) |
| ARD-2051 | Androgen Receptor (AR) | Cereblon | DC₅₀ = 0.6 nM. nih.govresearchgate.net |
| ARV-110 | Androgen Receptor (AR) | Cereblon | Advanced to clinical trials. nih.gov |
Acetylcholinesterase (AChE) Inhibition for Neurological Applications
There is no information available in the searched results that specifically links the this compound scaffold to the inhibition of Acetylcholinesterase (AChE) for neurological applications.
Hepatitis B Virus (HBV) Capsid Protein Inhibition
Chronic Hepatitis B virus (HBV) infection remains a major global health issue, and the viral capsid protein is an attractive target for antiviral therapy. mdpi.comnanobioletters.com Capsid assembly modulators (CAMs) are a class of antiviral agents that bind to the capsid protein, causing mis-assembly of the viral capsid and thereby disrupting the viral life cycle. mdpi.comnih.gov
Research into novel CAMs has explored various molecular scaffolds, including heteroaryldihydropyrimidines (HAPs) bearing spirocyclic moieties. nih.gov Studies have shown that attaching different spiro rings, such as 3,9-diazaspiro[5.5]undecane, can lead to potent anti-HBV activity. nih.gov For instance, compound 4r from one such study, which incorporates a spiro-piperidine system, exhibited an EC₅₀ value of 0.20 µM, more potent than the control drug lamivudine. nih.gov This highlights the general utility of spirocyclic structures in this therapeutic area. However, the specific use of the this compound scaffold as an HBV capsid inhibitor is not detailed in the available literature.
| Compound Example (Analogue) | Scaffold Feature | Anti-HBV Activity (EC₅₀) | Cytotoxicity (CC₅₀) |
| Compound 4r | HAP-spirocyclic derivative | 0.20 ± 0.00 µM | > 87.03 µM. nih.gov |
| Lamivudine (Control) | Nucleoside analogue | 0.37 ± 0.04 µM | > 100.00 µM. nih.gov |
| GLS4 (Control) | HAP derivative | 0.045 ± 0.01 µM | > 99.20 µM. nih.gov |
Modulation of the Autophagy-Lysosome Pathway in Cellular Homeostasis
The autophagy-lysosome pathway is a fundamental cellular process for degrading and recycling cellular components, maintaining cellular homeostasis. nih.govacs.org Its dysfunction is linked to various neurodegenerative diseases, making it a target for therapeutic modulation. nih.govresearchgate.net Phenotypic screens have been employed to discover small molecules that can enhance autophagic flux.
One such screening effort identified a series of compounds based on a 2,8-diazaspiro[4.5]decane core that modulate the autophagy-lysosome pathway. nih.govresearchgate.net The lead compound, RH1115, was found to target Lamin A/C and LAMP1, induce autophagic flux, and alter the positioning of lysosomes within neurons. nih.govresearchgate.net This work underscores the potential of diazaspiro-containing molecules to modulate complex cellular pathways. While this provides a strong rationale for exploring related scaffolds, the direct investigation of this compound in modulating autophagy has not been specifically reported.
Broader Therapeutic Applications of Diazaspirocyclic Scaffolds
The unique three-dimensional architecture of diazaspirocyclic scaffolds has positioned them as privileged structures in medicinal chemistry, extending their therapeutic potential far beyond a single target or disease class. Their inherent structural rigidity, coupled with the ability to introduce diverse substituents, allows for the fine-tuning of pharmacological properties, leading to the development of novel drug candidates across a spectrum of diseases. Researchers have successfully utilized these scaffolds to create compounds with applications in oncology, infectious diseases, and disorders of the central nervous system (CNS).
Diazaspirocyclic scaffolds have emerged as promising frameworks for the development of agents targeting neurological and psychiatric conditions. Their ability to cross the blood-brain barrier, a critical challenge in CNS drug discovery, makes them particularly attractive.
One notable application is the development of dual-action compounds for pain management. For instance, a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists. This dual modality is significant because while MOR agonists are potent analgesics, their use is often limited by side effects. The additional antagonism of the σ1R is believed to mitigate some of these adverse effects, potentially leading to safer and more effective pain therapies.
Furthermore, diazaspiro[5.5]undecane-based compounds have been investigated for their potential in treating psychotic disorders. The structural features of these scaffolds allow for the design of ligands with high affinity and selectivity for specific neurotransmitter receptors implicated in these conditions.
Another area of exploration is in the treatment of neurodegenerative diseases. By modifying the core diazaspirocyclic structure, researchers aim to develop compounds that can modulate targets involved in the pathology of diseases like Alzheimer's and Parkinson's. For example, replacing the piperazine (B1678402) core in the PARP inhibitor olaparib (B1684210) with diazaspiro systems has been explored to develop non-cytotoxic congeners with potential applications in neurodegeneration where cytotoxicity is undesirable. nih.gov
The rise of antibiotic resistance has created an urgent need for novel antibacterial and antiviral agents. Diazaspirocyclic scaffolds have provided a fertile ground for the discovery of new therapeutics to combat infectious diseases.
In the fight against tuberculosis, a significant breakthrough involves a series of 2,6-diazaspiro[3.4]octane derivatives. researchgate.netmdpi.com One lead compound, which combines the diazaspiro[3.4]octane scaffold with a 5-nitrofuranoyl "warhead," has demonstrated remarkable potency against multi-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low nanomolar range. researchgate.net Further optimization of this scaffold has led to the identification of compounds with potent antitubercular activity. mdpi.com
Similarly, diazaspiro[3.4]octane derivatives have shown promise in antimalarial drug discovery. A novel series identified from a whole-cell high-throughput screen against Plasmodium falciparum exhibited activity against multiple stages of the parasite's lifecycle. nih.govacs.orgacs.org Structure-activity relationship studies have yielded compounds with low nanomolar activity against the asexual blood stage and strong transmission-blocking potential. nih.govacs.org
The antiviral potential of diazaspirocyclic compounds is also an active area of research. Newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have shown inhibitory activity against Dengue virus type 2 (DENV2). rsc.org Docking studies suggest that these compounds may target the viral NS5-methyltransferase. rsc.org
The following table summarizes selected diazaspirocyclic compounds with notable anti-infective activity:
| Compound Class | Target Organism | Key Findings |
|---|---|---|
| 2,6-Diazaspiro[3.4]octanes | Mycobacterium tuberculosis | Lead compounds exhibit MICs as low as 0.0124–0.0441 µg/mL against multiresistant strains. researchgate.net |
| 2,6-Diazaspiro[3.4]octanes | Plasmodium falciparum | Compounds show low nanomolar activity (<50 nM) against asexual blood stages and transmission-blocking activity. nih.govacs.org |
| 1,9-Diazaspiro[5.5]undecanes | Dengue virus type 2 (DENV2) | Derivatives show potent antiviral activity, with SPO-6 having an EC50 of 11.43 ± 0.87 μM. rsc.org |
The development of targeted cancer therapies is a cornerstone of modern oncology research, and diazaspirocyclic scaffolds have proven to be versatile platforms for designing novel anticancer agents. Their rigid structures allow for precise orientation of functional groups to interact with specific targets within cancer cells.
One significant application is in the development of protein kinase inhibitors. rcsb.orgnih.gov Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Diazaspirocyclic compounds that mimic the ATP-binding site of protein kinases have been synthesized and shown to be potent inhibitors of multiple kinases. rcsb.orgnih.gov The selectivity of these inhibitors can be tuned by modifying the substitutions on the diazaspirocyclic core. nih.gov
More specifically, diazaspirocycles are being used to develop inhibitors for myotonic dystrophy-related Cdc42-binding kinases (MRCK), which are considered a new target for treating aggressive cancers. torontomu.ca The diazaspirocyclic scaffold plays a crucial role in the potency of these inhibitors. torontomu.ca
Furthermore, diazaspiro cores have been examined as bioisosteres for the piperazine ring in the approved PARP inhibitor, olaparib. nih.gov This research aims to create analogs with reduced DNA damage and cytotoxicity, potentially expanding their therapeutic applications beyond cancer. nih.gov
The table below highlights some diazaspirocyclic scaffolds and their applications in oncology:
| Scaffold | Target | Therapeutic Approach |
|---|---|---|
| Diazaspirocycles | Protein Kinases | ATP-mimetic inhibitors targeting the ATP-binding site. rcsb.orgnih.gov |
| Diazaspirocycles | MRCK | Development of potent and selective inhibitors for aggressive cancers. torontomu.ca |
| Diazaspiro Cores | PARP-1 | Bioisosteric replacement in olaparib to create non-cytotoxic congeners. nih.gov |
Future Research Directions and Outlook for 5,9 Diazaspiro 3.6 Decan 10 One
Exploration of Novel Synthetic Strategies for Enhanced Diversity and Efficiency
The synthesis of diazaspiro compounds often involves multi-step sequences. Future research will likely focus on developing more efficient and versatile synthetic routes to access a wider array of 5,9-diazaspiro[3.6]decan-10-one derivatives. Drawing inspiration from the synthesis of related diazaspiroheterocycles, several strategies could be adapted and optimized.
For instance, the Buchwald-Hartwig cross-coupling reaction has been successfully employed for the arylation of diazaspiro cores and could be a key method for introducing diverse aromatic substituents onto the this compound scaffold. acs.orgacs.org Similarly, palladium-catalyzed decarboxylative allylic alkylation presents a powerful tool for the stereoselective synthesis of chiral diazaheterocycles, a strategy that could be explored to create enantiomerically pure derivatives of this compound. caltech.edu
Furthermore, innovative approaches such as the Schmidt-Boyer rearrangement have been used to construct diazaspiro-iminosugars and could potentially be adapted for the synthesis of novel this compound analogues. researchgate.netrsc.org The development of one-pot or tandem reactions that combine several synthetic steps would also significantly enhance the efficiency of generating compound libraries for biological screening.
Table 1: Potential Synthetic Methodologies for this compound Derivatives
| Synthetic Strategy | Description | Potential Application for this compound |
| Buchwald-Hartwig Coupling | A cross-coupling reaction for the formation of carbon-nitrogen bonds. | Introduction of diverse aryl and heteroaryl groups at the nitrogen positions. acs.orgacs.org |
| Decarboxylative Allylic Alkylation | A palladium-catalyzed reaction to form stereocenters. | Asymmetric synthesis of chiral this compound derivatives. caltech.edu |
| Schmidt-Boyer Rearrangement | A reaction used to form spiro-bislactams from azido-alcohols. | Potential for novel ring system construction within the scaffold. researchgate.netrsc.org |
| Staudinger Cycloaddition | A [2+2] cycloaddition to form β-lactams. | Exploration of derivatives with fused or appended β-lactam rings. researchgate.net |
Identification of Undiscovered Biological Targets for the Spirocyclic Scaffold
The diverse biological activities reported for various diazaspiro compounds suggest that the this compound scaffold could interact with a wide range of biological targets. A significant future research direction will be the systematic screening of this compound derivatives against various target classes to uncover novel therapeutic applications.
For example, different diazaspiro scaffolds have shown activity as METTL3 inhibitors for cancer therapy, dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for pain management, and HIV-1 capsid protein inhibitors. acs.orgacs.orgnih.gov Derivatives of diazaspiro[4.5]decane have also been investigated as inhibitors of L-cystine crystallization for the treatment of cystinuria and as potential anti-tumor agents targeting cyclin-dependent kinase 8 (CDK8). nih.govnih.gov
Table 2: Known Biological Targets of Various Diazaspiro Scaffolds
| Diazaspiro Scaffold | Biological Target(s) | Therapeutic Area |
| 1,4,9-Triazaspiro[5.5]undecan-2-one | METTL3 | Oncology acs.org |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | μ-Opioid Receptor (MOR), σ1 Receptor (σ1R) | Pain Management acs.org |
| 2,8-Diazaspiro[4.5]decan-1-one | Cyclin-Dependent Kinase 8 (CDK8) | Oncology nih.gov |
| Diazaspiro[4.5]decane derivatives | HIV-1 Capsid Protein | Antiviral nih.gov |
| 1,8-Diazaspiro[4.5]decane | L-cystine crystallization inhibitor | Cystinuria nih.gov |
| 1,3-Diazaspiro[4.5]decan-2,4-dione | Serotonin (5-HT) and Dopamine (B1211576) (D2, D3) Receptors | Neuroscience researchgate.net |
Future screening efforts for this compound should therefore encompass a broad panel of assays, including those for kinases, G-protein coupled receptors (GPCRs), and viral proteins, to identify novel and potent biological activities.
Integration of Advanced Computational Methodologies for Rational Design and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. The integration of these methodologies will be crucial for the rational design and optimization of this compound-based therapeutic leads. In silico techniques can predict the binding affinity and mode of interaction of novel derivatives with their biological targets, thereby guiding synthetic efforts towards more potent and selective compounds.
Molecular docking studies have been successfully used to understand the structure-activity relationships (SAR) of other diazaspiro compounds, such as inhibitors of α-glucosidase and METTL3. acs.orgresearchgate.net These studies help to visualize how the spirocyclic scaffold and its substituents fit into the active site of a protein, allowing for the design of modifications that enhance binding.
Furthermore, advanced computational methods like molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the this compound ring system and how this influences target engagement. The use of quantitative structure-activity relationship (QSAR) models and machine learning algorithms can also help to predict the biological activity and pharmacokinetic properties of virtual compound libraries before their synthesis, saving time and resources.
Investigation of Multimodal Therapeutic Approaches Incorporating the this compound Framework
A growing trend in drug discovery is the development of multimodal therapeutics, which are single chemical entities that act on multiple biological targets simultaneously. This approach can offer advantages in treating complex diseases with multifactorial pathologies. The this compound scaffold, with its multiple points for chemical modification, is well-suited for the design of such multimodal agents.
An example of this approach is the development of dual MOR agonists and σ1R antagonists for the treatment of pain, which aims to provide potent analgesia with a better side-effect profile. acs.org By strategically functionalizing the this compound core, it may be possible to create compounds that modulate two or more targets relevant to a specific disease. For instance, combining inhibition of a key cancer-related enzyme with the blockade of a receptor involved in tumor growth could lead to synergistic anti-cancer effects.
Future research in this area will involve the careful selection of target combinations based on a deep understanding of disease biology and the use of structure-based design to incorporate the necessary pharmacophoric features for each target into a single this compound-based molecule.
Q & A
Synthesis and Optimization
Basic Question : What are the established synthetic routes for 5,9-Diazaspiro[3.6]decan-10-one?
- Methodological Answer : The synthesis typically involves cyclization of nitrogen-containing precursors under controlled conditions. For example, cyclization via intramolecular amide bond formation or spiro ring closure using catalysts like Lewis acids (e.g., ZnCl₂). Purification often employs column chromatography or recrystallization to achieve >95% purity .
Advanced Question : How can reaction parameters (e.g., solvent choice, temperature) be systematically optimized to enhance spiro ring formation efficiency?
- Methodological Answer : Design a fractional factorial experiment to test variables such as solvent polarity (e.g., DMF vs. THF), temperature (25–100°C), and catalyst loading. Use HPLC or GC-MS to monitor intermediate formation and quantify yield. For example, highlights continuous flow reactors for improved scalability and reaction control .
II. Structural Characterization
Basic Question : What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign spirocyclic proton environments (e.g., geminal protons at bridgehead carbons).
- HRMS : Confirm molecular formula (e.g., C₈H₁₂N₂O, [M+H]⁺ = 153.1022).
- X-ray crystallography : Resolve spiro junction geometry, as demonstrated in related diazaspiro compounds .
Advanced Question : How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
- Methodological Answer : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering). Compare computational predictions (DFT-based chemical shift calculations) with experimental data to identify conformational isomers .
III. Biological Activity and Mechanism
Basic Question : What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for dopamine or serotonin receptors) or enzyme inhibition studies (e.g., monoamine oxidase). Ensure proper controls (e.g., reference inhibitors) and replicate experiments to confirm IC₅₀ values .
Advanced Question : How can contradictory results in target engagement assays (e.g., conflicting IC₅₀ values across studies) be reconciled?
- Methodological Answer : Conduct meta-analysis of assay conditions (e.g., buffer pH, co-solvents). Validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization). Cross-reference with structural analogs to identify substituent effects on binding .
IV. Data Analysis and Interpretation
Basic Question : What statistical approaches are recommended for analyzing dose-response relationships in biological assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀. Apply ANOVA for inter-group comparisons and report confidence intervals. Tools like GraphPad Prism or R are standard .
Advanced Question : How should researchers address outliers in synthetic yield data without compromising reproducibility?
- Methodological Answer : Apply Grubbs’ test to identify statistical outliers. Repeat experiments under identical conditions. If outliers persist, investigate mechanistic explanations (e.g., trace moisture sensitivity) using controlled stability studies .
Theoretical and Computational Integration
Basic Question : What computational tools can predict the physicochemical properties of this compound?
- Methodological Answer : Use Molinspiration or ACD/Labs for logP and pKa predictions. Molecular docking (AutoDock Vina) can model receptor interactions, while DFT (Gaussian) optimizes geometry and electronic properties .
Advanced Question : How can molecular dynamics simulations improve understanding of spirocyclic conformational flexibility?
- Methodological Answer : Run 100-ns MD simulations in explicit solvent (e.g., water/octanol) to track ring puckering and hydrogen-bond dynamics. Compare free-energy landscapes with experimental NMR data to validate models .
VI. Methodological Challenges
Basic Question : What are common pitfalls in synthesizing nitrogen-containing spirocycles, and how can they be avoided?
- Methodological Answer : Side reactions (e.g., over-alkylation) are mitigated by stepwise protection/deprotection strategies. Monitor reaction progress via TLC and optimize stoichiometry to prevent dimerization .
Advanced Question : How can cross-disciplinary methodologies (e.g., combining synthetic chemistry with machine learning) accelerate research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
